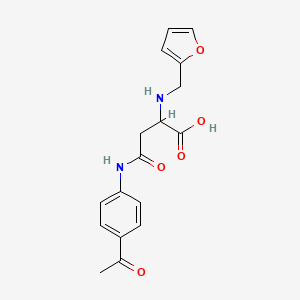
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline, also known as E-64d, is a potent and selective inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases.
作用机制
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme and irreversibly modifying the catalytic cysteine residue. This prevents the enzyme from cleaving its substrates and leads to the accumulation of undigested proteins within the lysosome. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to be highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have a variety of biochemical and physiological effects. Inhibition of cathepsin B and cathepsin L by 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to reduce the invasion and metastasis of cancer cells in vitro and in vivo. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation. In addition, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to protect against the neurotoxic effects of amyloid-beta peptide in Alzheimer's disease models.
实验室实验的优点和局限性
One of the major advantages of using 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have some limitations in certain experimental settings. For example, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline may not be effective in inhibiting the activity of cysteine proteases that are located outside of the lysosome.
未来方向
There are several future directions for research involving 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline. One area of interest is the role of cysteine proteases in autophagy, a cellular process that involves the degradation of damaged organelles and proteins. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, but the precise mechanism of this inhibition is not well understood. Another area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in cancer and other diseases.
合成方法
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline can be synthesized through a multi-step process involving the reaction of 4-(2-aminoethyl)morpholine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 1-(4-ethylpiperazin-1-yl)propan-2-ol. The final product is obtained through purification by column chromatography.
科学研究应用
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is commonly used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B and cathepsin L, which are involved in the degradation of extracellular matrix proteins and the processing of antigens for presentation to immune cells. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been used to study the role of cysteine proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-18-5-7-19(8-6-18)16-4-3-14(13-15(16)17)24(21,22)20-9-11-23-12-10-20/h3-4,13H,2,5-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRSJOCTXPIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2461314.png)
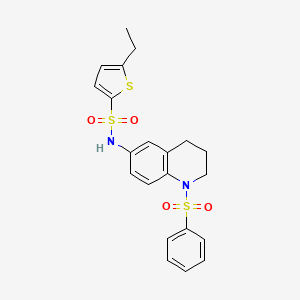
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461318.png)

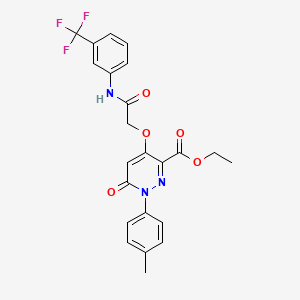
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)
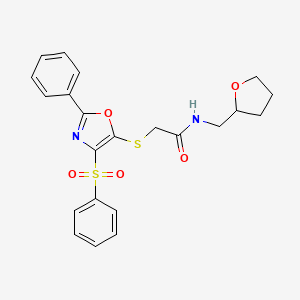
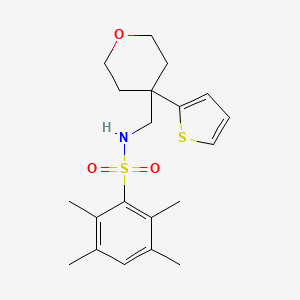
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2461328.png)
![ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2461329.png)
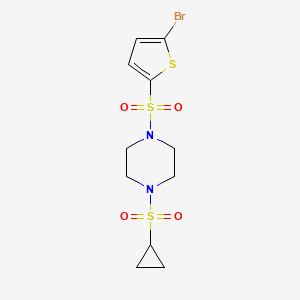
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
